molecular formula C13H16BNO3 B8098102 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[d]isoxazole

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[d]isoxazole

Cat. No. B8098102
M. Wt: 245.08 g/mol
InChI Key: VTWZQGBUHMYACM-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[d]isoxazole” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The compound can be synthesized by the one-step nucleophilic substitution reaction . It is also mentioned that 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by spectroscopic techniques, MS, and single crystal X-ray diffraction .


Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.07 . It has a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a refractive index of 1.49 .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in the pharmaceutical and chemical industries. Its use in the borylation of alkylbenzenes and the hydroboration of alkyl or aryl alkynes and alkenes suggests potential applications in organic synthesis .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11-9(10)8-15-16-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWZQGBUHMYACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NOC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[d]isoxazole

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